molecular formula C18H19N3O4 B5761921 2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5761921
M. Wt: 341.4 g/mol
InChI Key: GRWLOOHWAGONFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MI-2 and is classified as a small molecule inhibitor. MI-2 has been found to exhibit potent inhibitory activity against the MALT1 protein, which plays a crucial role in the activation of immune cells. In

Mechanism of Action

MI-2 exerts its inhibitory activity by binding to the active site of the MALT1 protein, thereby preventing its activation. The MALT1 protein plays a crucial role in the activation of immune cells by cleaving specific proteins, leading to the activation of downstream signaling pathways. Inhibition of MALT1 activity by MI-2 prevents the activation of these signaling pathways, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
MI-2 has been found to exhibit potent inhibitory activity against the MALT1 protein, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells. MI-2 has also been found to exhibit anti-inflammatory activity by inhibiting the activation of immune cells, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MI-2 has several advantages for lab experiments, including its potent inhibitory activity against the MALT1 protein, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, MI-2 also has some limitations, including its relatively complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of MI-2, including:
1. Further studies to understand the full mechanism of action of MI-2 and its potential side effects.
2. Exploration of the potential applications of MI-2 in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
3. Development of new and more efficient synthesis methods for MI-2.
4. Exploration of the potential of MI-2 as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide or MI-2, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer therapy and the treatment of inflammatory diseases. MI-2 exerts its inhibitory activity by binding to the active site of the MALT1 protein, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells. Although MI-2 has several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of MI-2 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the preparation of 5-methyl-3-isoxazolecarboxylic acid, which is then reacted with 3-methyl-1-butanol to form the corresponding ester. The ester is then subjected to hydrolysis to yield the carboxylic acid, which is further reacted with 2-amino-4,5-dimethylthiophene to form the desired product, MI-2.

Scientific Research Applications

MI-2 has been extensively studied for its potential applications in cancer therapy. The MALT1 protein is known to play a crucial role in the survival and proliferation of cancer cells. Inhibition of MALT1 activity by MI-2 has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. MI-2 has also been found to exhibit anti-inflammatory activity by inhibiting the activation of immune cells, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(3-methylbutyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-10(2)6-7-21-17(23)13-5-4-12(9-14(13)18(21)24)16(22)19-15-8-11(3)25-20-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWLOOHWAGONFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

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